![molecular formula C7H12ClN B13460535 5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride
Description
5-Azatricyclo[5.1.0.0²⁴]octane hydrochloride is a tricyclic organic compound featuring a nitrogen atom (azacyclic system) and a hydrochloride salt. Its rigid tricyclic framework, comprising fused five-, one-, and eight-membered rings, distinguishes it from simpler bicyclic or monocyclic analogs. The hydrochloride salt enhances solubility, a common feature in pharmaceutical intermediates.
Properties
Molecular Formula |
C7H12ClN |
---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
5-azatricyclo[5.1.0.02,4]octane;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-4-3-8-7-2-6(7)5(1)4;/h4-8H,1-3H2;1H |
InChI Key |
FTGDTOQFLUTXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3CC3NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of azabicyclo[3.2.1]octane derivatives as starting materials . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 5-Azatricyclo[5.1.0.0,2,4]octane, depending on the reagents and conditions used.
Scientific Research Applications
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Classification and Heteroatom Influence
The compound is compared to bicyclic and tricyclic analogs, focusing on heteroatoms, ring sizes, and substituents (Table 1).
Key Observations:
- Tricyclic vs. Bicyclic Systems : The tricyclic framework of 5-Azatricyclo[5.1.0.0²⁴]octane likely confers greater conformational rigidity compared to bicyclic analogs (e.g., bicyclo[2.2.2] or bicyclo[3.2.1]). This rigidity may enhance binding specificity in pharmacological contexts .
- Heteroatom Effects : The presence of oxygen (e.g., 8-oxa-3-aza-bicyclo[3.2.1]octane) can alter electronic properties and solubility. In contrast, sulfur-containing analogs (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene in ) may exhibit distinct reactivity or biological activity .
Physicochemical and Functional Properties
- Hydrochloride Salts: Both the target compound and all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol hydrochloride () utilize hydrochloride salts to improve aqueous solubility, a critical feature for bioavailability in drug development .
- Melting Points : The bicyclo[2.2.2] derivative in has a melting point of 165–167°C, indicative of high crystallinity. Similar data for the tricyclic target compound are unavailable but could be hypothesized to differ due to structural complexity.
Biological Activity
5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride (CAS No. 2763749-67-1) is a nitrogen-containing bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H12ClN
- Molecular Weight : 145.6 g/mol
- CAS Number : 2763749-67-1
- Purity : ≥95%
The compound features a unique tricyclic structure with a nitrogen atom integrated into the ring system, which contributes to its biological properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrogen atom in the tricyclic structure can form hydrogen bonds and engage in various interactions with biomolecules, influencing their function and activity.
Key Mechanisms:
- Enzyme Modulation : The compound may modulate enzymatic activities by acting as an inhibitor or activator of specific enzymes.
- Receptor Interaction : It can bind to receptors, potentially altering signaling pathways involved in various physiological processes.
- Cellular Effects : Research indicates that it may influence cell proliferation and apoptosis through its interactions with cellular components.
Biological Activity
Recent studies have highlighted the potential of this compound in various biological contexts:
Anticancer Activity
A notable aspect of this compound is its evaluation against cancer cell lines. In vitro studies have demonstrated promising antiproliferative effects against several human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10.5 | Induction of apoptosis |
HeLa (Cervical) | 15.2 | Cell cycle arrest |
A549 (Lung) | 12.3 | Inhibition of migration |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
In addition to anticancer properties, preliminary studies have indicated potential neuroprotective effects of this compound:
- Mechanism : The compound appears to reduce oxidative stress and inflammation in neuronal cells.
- Case Study : In a model of neurodegeneration, treatment with the compound resulted in decreased neuronal cell death compared to untreated controls.
Case Studies
-
Antitumor Activity Evaluation
- A study investigated the efficacy of this compound against various cancer cell lines using MTT assays.
- Results showed significant inhibition of cell growth in MCF-7 and A549 cells with IC50 values indicating moderate potency.
-
Neuroprotection in Animal Models
- In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation.
- Behavioral tests indicated enhanced memory performance compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.